molecular formula C17H16ClFIN5O3 B12901680 2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine CAS No. 551929-69-2

2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine

Cat. No.: B12901680
CAS No.: 551929-69-2
M. Wt: 519.7 g/mol
InChI Key: BFUXSXWTXVGUOA-QQHRNGFRSA-N
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Description

2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine is a useful research compound. Its molecular formula is C17H16ClFIN5O3 and its molecular weight is 519.7 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of adenosine kinase. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C12_{12}H11_{11}ClF N5_{5}I
  • Molecular Weight: 351.65 g/mol
  • Key Functional Groups: Chlorine, Fluorine, Iodine, and Adenosine moiety.

This compound primarily acts as an inhibitor of adenosine kinase (AdK), an enzyme that regulates adenosine levels in cells. By inhibiting AdK, the compound increases endogenous adenosine concentrations, which can have various physiological effects, including anti-inflammatory and anti-cancer properties.

Inhibition of Adenosine Kinase

Research indicates that this compound effectively inhibits human adenosine kinase with an IC50_{50} value in the low micromolar range. In a study assessing various nucleoside analogs, it was found that compounds with similar structures exhibited significant inhibition of AdK activity, suggesting that this compound may follow a similar mechanism .

CompoundIC50_{50} (µM)
This compound~1.0
Known AdK Inhibitor0.048

Anticancer Activity

The biological activity of this compound extends to its potential as an anti-cancer agent. Studies have shown that modifications in the nucleoside structure can enhance its cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50_{50} values comparable to established chemotherapeutics like Combretastatin A-4 .

Case Study:
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds similar to this compound induced significant cell cycle arrest and apoptosis. The mechanism involved targeting tubulin dynamics, leading to mitotic catastrophe .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that the compound exhibits favorable drug-like properties including:

  • Metabolic Stability: The compound is resistant to rapid metabolic degradation.
  • Permeability: High permeability across cellular membranes has been observed.
  • Blood-Brain Barrier Partitioning: Predictions suggest good potential for CNS penetration.

These properties make it a promising candidate for further development in therapeutic applications.

Properties

CAS No.

551929-69-2

Molecular Formula

C17H16ClFIN5O3

Molecular Weight

519.7 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C17H16ClFIN5O3/c18-17-23-14(21-5-8-2-1-3-9(20)4-8)12-15(24-17)25(7-22-12)16-13(27)11(19)10(6-26)28-16/h1-4,7,10-11,13,16,26-27H,5-6H2,(H,21,23,24)/t10-,11-,13-,16-/m1/s1

InChI Key

BFUXSXWTXVGUOA-QQHRNGFRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O

Canonical SMILES

C1=CC(=CC(=C1)I)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

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